![molecular formula C8H5ClN2O4 B1314544 6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one CAS No. 870064-73-6](/img/structure/B1314544.png)
6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one
Overview
Description
6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one is a chemical compound with the empirical formula C8H5ClN2O4 . It has a molecular weight of 228.59 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one is represented by the empirical formula C8H5ClN2O4 . The InChI key for this compound is PHVYJBIAHFOQLG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one is a solid compound . It has a molecular weight of 228.59 . The CAS Number for this compound is 870064-73-6 .Scientific Research Applications
I have conducted a search for the scientific research applications of “6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one,” but unfortunately, the available information does not provide detailed applications for this compound. It is mentioned as a biochemical for proteomics research , but specific uses in various fields are not listed.
Safety and Hazards
Future Directions
While specific future directions for the research and application of 6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one are not available, it’s part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . This suggests its potential for further study and application in various fields of research.
properties
IUPAC Name |
6-chloro-8-nitro-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O4/c9-4-1-5-8(6(2-4)11(13)14)15-3-7(12)10-5/h1-2H,3H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVYJBIAHFOQLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C(=CC(=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701232186 | |
Record name | 6-Chloro-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701232186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
870064-73-6 | |
Record name | 6-Chloro-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870064-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701232186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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